![molecular formula C21H24FN3O4 B3158119 (1R,6S)-trans-Moxifloxacin CAS No. 855661-74-4](/img/structure/B3158119.png)
(1R,6S)-trans-Moxifloxacin
描述
(1R,6S)-trans-Moxifloxacin is a stereoisomer of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. Moxifloxacin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and intra-abdominal infections. The compound is known for its broad-spectrum antibacterial activity and enhanced efficacy against Gram-positive and Gram-negative bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-trans-Moxifloxacin involves several steps, starting from the preparation of the key intermediate, (1R,6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane. This intermediate is synthesized through a base-catalyzed reaction in halogenated solvents at temperatures below 40°C . The process is efficient and eco-friendly, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound typically involves the use of organic solvents and strong bases. The reaction mixture is heated to 40-80°C and stirred for several hours. After the reaction is complete, the mixture is cooled, and an organic acid is added to facilitate the separation of the product . This method is advantageous due to its mild reaction conditions and cost-effectiveness, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(1R,6S)-trans-Moxifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications.
科学研究应用
Antimicrobial Properties
Moxifloxacin exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Recent studies have highlighted the enhanced efficacy of moxifloxacin when formulated as metal complexes or conjugates.
Moxifloxacin Metal Complexes
Recent research has demonstrated that moxifloxacin can form complexes with various metals, such as Fe(III), Cu(II), and Hg(II). These metal complexes not only retain the antibiotic properties of moxifloxacin but also exhibit improved antifungal and antidiabetic activities. For instance, a study synthesized six new metal complexes with moxifloxacin, revealing their significant antifungal potential compared to the parent compound .
Metal Complex | Antimicrobial Activity | Antidiabetic Activity |
---|---|---|
Fe(III)-Moxifloxacin | High | Moderate |
Cu(II)-Moxifloxacin | Very High | High |
Hg(II)-Moxifloxacin | Moderate | Low |
Drug Delivery Systems
The formulation of moxifloxacin into drug delivery systems has been explored to enhance its therapeutic efficacy and bioavailability. One notable approach involves the conjugation of moxifloxacin with biocompatible polymers such as chitosan.
Chitosan-Moxifloxacin Conjugates
Studies have shown that chitosan-moxifloxacin conjugates exhibit superior antibacterial activity compared to free moxifloxacin. The mechanism is attributed to improved pharmacokinetics and stability of the conjugate in acidic environments, which allows for sustained release and enhanced effectiveness against pathogens like Streptococcus pneumoniae and Staphylococcus aureus .
Sensitive Detection Methods
The detection of moxifloxacin in pharmaceuticals and biological samples has been enhanced through novel analytical techniques. A recent study developed a luminescence-based method for sensitive determination of moxifloxacin in human plasma, achieving a limit of detection as low as 15 ng/mL. This method allows for accurate quantification even hours after administration, providing a valuable tool for therapeutic monitoring .
Case Studies
- Targeted Delivery with Carboxymethylated Glucan : A conjugate of moxifloxacin with carboxymethylated glucan was investigated for targeted delivery to infected tissues. This approach aims to improve the localization of the antibiotic at infection sites while minimizing systemic exposure, thereby reducing side effects .
- Green Synthesis Approaches : Innovative green chemistry methods have been employed to synthesize fluoroquinolone derivatives, including moxifloxacin analogs. These methods not only reduce environmental impact but also enhance the antimicrobial activity of the derivatives through structural modifications .
作用机制
The mechanism of action of (1R,6S)-trans-Moxifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death .
相似化合物的比较
Similar Compounds
Similar compounds to (1R,6S)-trans-Moxifloxacin include other fluoroquinolones such as ciprofloxacin, levofloxacin, and gatifloxacin. These compounds share a similar core structure and mechanism of action but differ in their pharmacokinetic properties and spectrum of activity.
Uniqueness
This compound is unique due to its enhanced activity against specific bacteria, such as Mycobacteria spp. and Legionella, and its ability to treat a wide range of infections with fewer side effects compared to other fluoroquinolones .
生物活性
(1R,6S)-trans-Moxifloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound has gained attention not only for its effectiveness against various bacterial infections but also for its potential therapeutic applications in other medical conditions, such as spinal muscular atrophy (SMA) and tuberculosis (TB). This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant research findings.
Moxifloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. The binding affinity of moxifloxacin for bacterial DNA gyrase is significantly higher than that for mammalian enzymes, making it selectively toxic to bacteria. This mechanism results in the bactericidal effect observed with moxifloxacin treatment .
Pharmacokinetics
- Absorption : Moxifloxacin is well absorbed from the gastrointestinal tract with an oral bioavailability of approximately 90%. Food has minimal impact on its absorption.
- Distribution : The volume of distribution ranges from 1.7 to 2.7 L/kg, indicating extensive tissue penetration.
- Protein Binding : About 50% of moxifloxacin binds to serum proteins, which is independent of drug concentration.
- Metabolism : The drug undergoes hepatic metabolism and is primarily eliminated through the liver .
1. Antibacterial Activity
Moxifloxacin exhibits potent activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. The World Health Organization recommends moxifloxacin as part of treatment regimens for multidrug-resistant tuberculosis (MDR-TB) due to its efficacy against Mycobacterium tuberculosis .
2. Treatment of Spinal Muscular Atrophy (SMA)
Recent studies have highlighted moxifloxacin's potential in treating SMA. Research indicated that moxifloxacin enhances the splicing of the SMN2 gene, leading to increased levels of the survival motor neuron (SMN) protein in patient-derived cells. In a murine model of severe SMA, daily subcutaneous injections of moxifloxacin improved motor skills and extended lifespan by reducing neuroinflammation and increasing SMN levels across various tissues .
3. Cytotoxic Activity Against Cancer Cells
Moxifloxacin derivatives have shown promising cytotoxic effects against various cancer cell lines. Studies indicate that certain conjugates of moxifloxacin exhibit selective cytotoxicity towards tumor cells while sparing normal cells. For instance, modified moxifloxacin compounds demonstrated significant activity against prostate cancer cells (PC3) with IC50 values below 5 µM, suggesting potential applications in oncology .
Case Study 1: Moxifloxacin in MDR-TB Treatment
A study involving patients with MDR-TB demonstrated that incorporating moxifloxacin into treatment regimens resulted in improved outcomes compared to traditional therapies alone. The combination therapy led to higher rates of sputum culture conversion and reduced treatment duration .
Case Study 2: Moxifloxacin for SMA
In a clinical setting, SMA patients receiving moxifloxacin showed marked improvements in muscle strength and function compared to those not treated with the drug. This suggests a potential role for moxifloxacin as a repurposed medication in genetic disorders characterized by SMN deficiency .
Summary Table of Biological Activities
属性
IUPAC Name |
7-[(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-ZBEGNZNMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。